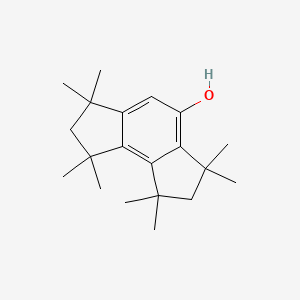

1,2,3,6,7,8-Hexahydro-1,1,3,3,6,6,8,8-octamethyl-as-indacen-4-ol

Description

This compound (CAS: 53718-37-9) is a polycyclic aromatic derivative with an as-indacene core, characterized by a hydroxyl group at the 4-position and eight methyl substituents distributed across the 1,3,6,8-positions . Its molecular formula is C₂₀H₃₀O, and its structure features a partially hydrogenated indacene backbone with high steric bulk due to the octamethyl groups.

Properties

CAS No. |

53718-37-9 |

|---|---|

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

1,1,3,3,6,6,8,8-octamethyl-2,7-dihydro-as-indacen-4-ol |

InChI |

InChI=1S/C20H30O/c1-17(2)10-18(3,4)14-12(17)9-13(21)15-16(14)20(7,8)11-19(15,5)6/h9,21H,10-11H2,1-8H3 |

InChI Key |

QZWNGYFKEJRJAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C3C(=C(C=C21)O)C(CC3(C)C)(C)C)(C)C)C |

Origin of Product |

United States |

Biological Activity

1,2,3,6,7,8-Hexahydro-1,1,3,3,6,6,8,8-octamethyl-as-indacen-4-ol (often referred to as HHCB) is a synthetic organic compound primarily utilized in the fragrance industry. This polycyclic organic synthetic musk is known for its applications in perfumes and personal care products. Understanding its biological activity is essential for assessing its safety and efficacy in various applications.

- Molecular Formula : C18H26O

- Molecular Weight : 258.4256 g/mol

- CAS Registry Number : 1732-13-4

- IUPAC Name : 1,2,3,6,7,8-Hexahydro-1,1,3,3,6,6,8,8-octamethyl-as-indacen-4-ol

Biological Activity Overview

HHCB exhibits a range of biological activities that are critical to its use in consumer products. These activities include:

- Endocrine Disruption : Studies have indicated that HHCB can mimic estrogenic activity. It has been shown to bind to estrogen receptors and can influence hormonal pathways in both animals and human cell lines .

- Toxicity Assessments : Research has demonstrated that HHCB has low acute toxicity; however, chronic exposure may lead to adverse effects. The compound has been evaluated for its potential carcinogenic effects and reproductive toxicity. In animal studies, it was found to cause developmental issues at high exposure levels .

Case Study 1: Estrogenic Activity

A study conducted by the European Commission on Health and Consumer Protection assessed the estrogenic activity of HHCB. The results indicated that HHCB can activate estrogen receptors in vitro at concentrations relevant to environmental exposure levels. This raises concerns about its potential impact on wildlife and human health due to endocrine disruption mechanisms .

Case Study 2: Toxicokinetics

A toxicokinetic study involving dermal absorption showed that HHCB has low dermal absorption rates (<1%) but significant inhalation absorption rates (up to 12% in humans). Metabolites identified included dimethylsilanediol and methylsilanetriol. The study highlighted the need for further investigation into the long-term effects of these metabolites on human health .

Data Tables

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structural Variations

as-Indacene vs. s-Indacene Derivatives

The target compound’s as-indacene core differs from s-indacene derivatives (e.g., MCC950, Selnoflast) in ring junction stereochemistry. For example:

- MCC950 (CRID-3) : Contains an s-indacene core with a urea functional group at the 4-position, enabling potent NLRP3 inflammasome inhibition via NACHT domain binding .

- Target Compound : The as-indacene configuration may alter binding pocket compatibility in biological systems compared to s-indacene-based inhibitors.

Hydrogenation and Substitution Patterns

Functional Group and Pharmacokinetic Comparisons

Key Observations:

Hydroxyl vs. Amine/Urea Groups : The hydroxyl group in the target compound may confer polarity compared to amine or urea derivatives, but steric hindrance from methyl groups could limit hydrogen-bonding efficacy.

Methyl Substitution Impact : The octamethyl groups in the target compound likely enhance metabolic stability but reduce solubility compared to less substituted analogs like MCC950.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.